
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as Dimebon, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was initially developed as an antihistamine drug, but later it was found to have neuroprotective properties. Dimebon has been shown to have potential therapeutic effects in several neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease.
作用机制
The exact mechanism of action of Dimebon is not fully understood. However, it has been suggested that Dimebon may act by enhancing mitochondrial function and reducing oxidative stress. Dimebon has also been shown to modulate several neurotransmitter systems, including acetylcholine, dopamine, and serotonin.
Biochemical and Physiological Effects:
Dimebon has been shown to have several biochemical and physiological effects. In preclinical studies, Dimebon has been shown to enhance mitochondrial function, reduce oxidative stress, and modulate several neurotransmitter systems. In clinical trials, Dimebon has been shown to improve cognitive function in patients with Alzheimer's disease and Huntington's disease, and improve motor function in patients with Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of using Dimebon in lab experiments is its ability to enhance mitochondrial function and reduce oxidative stress. This makes it a useful tool for studying the role of mitochondrial dysfunction and oxidative stress in neurological disorders. However, one of the limitations of using Dimebon in lab experiments is its potential toxicity at high doses. Therefore, it is important to use appropriate doses of Dimebon in lab experiments.
未来方向
There are several future directions for research on Dimebon. One direction is to further investigate the mechanism of action of Dimebon, particularly its ability to enhance mitochondrial function and reduce oxidative stress. Another direction is to study the potential therapeutic applications of Dimebon in other neurological disorders, such as amyotrophic lateral sclerosis and multiple sclerosis. In addition, there is a need for further clinical trials to determine the optimal dosing and duration of treatment with Dimebon in patients with neurological disorders.
合成方法
The synthesis of Dimebon involves the reaction of 2,5-dimethylphenylamine with methylsulfonyl chloride, followed by the reaction with glycine. The resulting compound is then purified to obtain Dimebon. The synthesis of Dimebon is relatively simple and can be carried out on a large scale.
科学研究应用
Dimebon has been extensively studied for its potential therapeutic applications in several neurological disorders. In preclinical studies, Dimebon has been shown to have neuroprotective properties, which may be due to its ability to enhance mitochondrial function and reduce oxidative stress. In clinical trials, Dimebon has been shown to improve cognitive function in patients with Alzheimer's disease and Huntington's disease. In addition, Dimebon has been shown to improve motor function in patients with Parkinson's disease.
属性
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-8-4-5-9(2)10(6-8)13(7-11(12)14)17(3,15)16/h4-6H,7H2,1-3H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTJQIKJFSDMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N'-[(4-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5717165.png)
![N-[3-(dimethylamino)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5717181.png)
![1-cyclohexyl-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5717185.png)
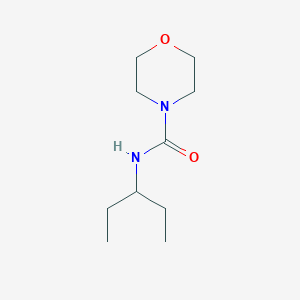
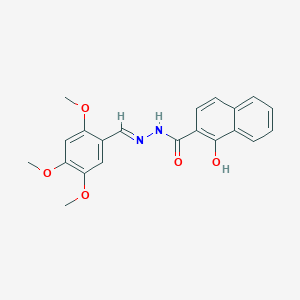

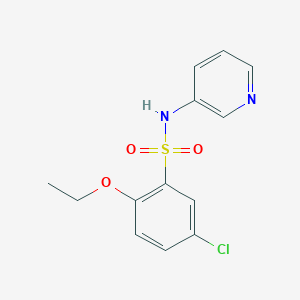
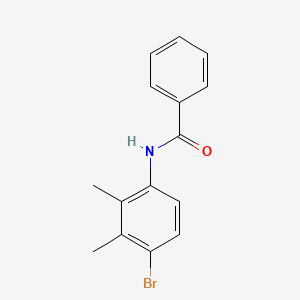
![2-[4-(carboxymethoxy)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5717224.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-ethoxybenzamide](/img/structure/B5717234.png)
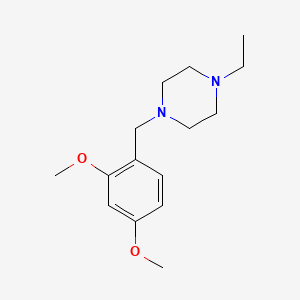


![methyl 4-methyl-2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B5717246.png)